molecular formula C20H17N5O B12596673 N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine CAS No. 647030-55-5

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B12596673
CAS No.: 647030-55-5
M. Wt: 343.4 g/mol
InChI Key: AXHUOQPRYYIRMB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl-imidazolyl group, and a pyrimidin-2-amine core. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazole derivative in the presence of a Lewis acid catalyst.

    Formation of the Pyrimidine Core: The pyrimidine core is constructed through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds share a similar core structure but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

    Phenyl-imidazolyl-pyrimidine compounds: These compounds have a similar imidazole and pyrimidine core but may lack the methoxyphenyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

647030-55-5

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C20H17N5O/c1-26-16-9-5-8-15(12-16)23-20-21-11-10-17(25-20)18-13-22-19(24-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24)(H,21,23,25)

InChI Key

AXHUOQPRYYIRMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(N3)C4=CC=CC=C4

Origin of Product

United States

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